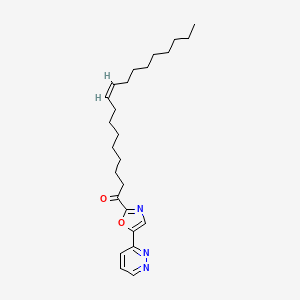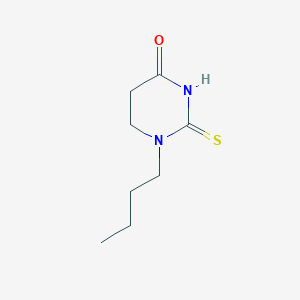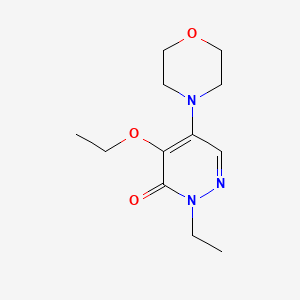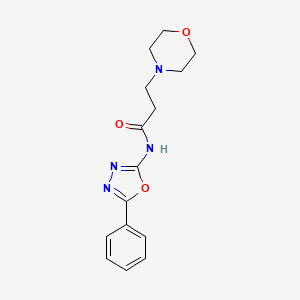
3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a heterocyclic compound that features a morpholine ring, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
In industrial settings, the synthesis of 1,3,4-oxadiazoles, including 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, can be carried out using microwave-accelerated solvent-free conditions with melamine-formaldehyde resin supported sulfuric acid as the dehydration reagent .
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one: Another oxadiazole derivative with potential biological activities.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is unique due to its specific combination of a morpholine ring, phenyl group, and oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89757-66-4 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N4O3/c20-13(6-7-19-8-10-21-11-9-19)16-15-18-17-14(22-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,20) |
InChI Key |
GJHWZKPYMYYIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


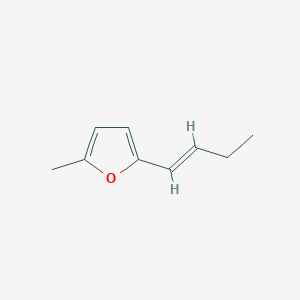
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
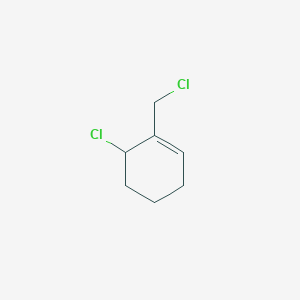
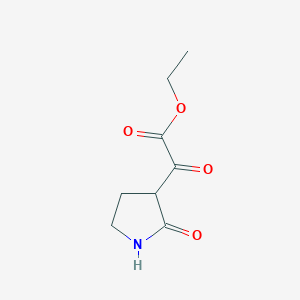
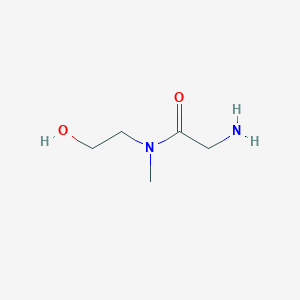
![4-Chloro-2-ethyl-5-[(furan-2-yl)methoxy]pyridazin-3(2H)-one](/img/structure/B12917499.png)

![1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12917505.png)
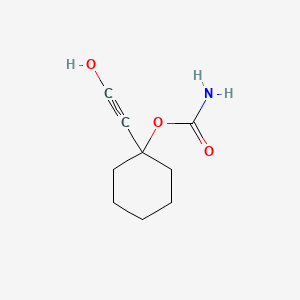
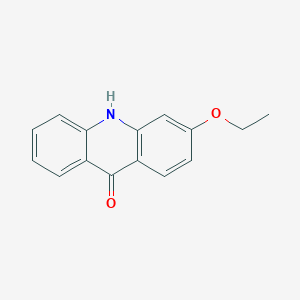
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B12917527.png)
